N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

Lipophilicity Drug Design Pharmacokinetics

This 6-methoxypyrimidine-4-carboxamide features a unique 3,3-diphenylpropyl tail that significantly boosts lipophilicity (XLogP3 ≈ 4.2) and membrane partitioning versus simpler analogs. Ideal for CNS lead optimization and cell-based target engagement assays where intracellular concentration is critical. Its 4-carboxamide regioisomer offers distinct hydrogen-bond orientation for kinase selectivity profiling. Ensure your SAR studies use this precisely differentiated scaffold to avoid off-target pitfalls common in 2-carboxamide series.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 2034633-76-4
Cat. No. B2450299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide
CAS2034633-76-4
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25)
InChIKeyLYLCPQITMQVYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Diphenylpropyl)-6-methoxypyrimidine-4-carboxamide: Procurement-Relevant Structural Overview for Specialized Research


N-(3,3-Diphenylpropyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-76-4) is a synthetic small molecule built around a 4-carboxamide pyrimidine core, featuring a 6-methoxy substituent and a bulky 3,3-diphenylpropyl side chain. This compound belongs to the class of pyrimidine-4-carboxamides, a scaffold frequently explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and other therapeutic applications [1]. The unique combination of a lipophilic diphenylpropyl tail and a hydrogen-bond-capable methoxypyrimidine head distinguishes it from simpler analogs and may confer distinct pharmacokinetic and target engagement profiles relevant for specialized lead optimization programs.

Why N-(3,3-Diphenylpropyl)-6-methoxypyrimidine-4-carboxamide Cannot Be Simply Replaced by Common Analogs


Despite sharing the pyrimidine-4-carboxamide scaffold, N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide cannot be freely interchanged with other in-class compounds due to the profound impact of its N-substituent on physicochemical and pharmacological properties. The 3,3-diphenylpropyl group imparts significantly higher lipophilicity (estimated XLogP3 ≈ 4.2) compared to analogs bearing smaller aromatic or halogenated substituents (XLogP3 = 1.8–2.3), while the 6-methoxy group provides additional hydrogen-bond acceptor capacity absent in des-methoxy or 2-carboxamide regioisomers [1]. These differences directly influence membrane permeability, metabolic stability, and off-target binding, meaning that activity observed for one derivative cannot be extrapolated to another without rigorous head-to-head comparison. The quantitative evidence below details these differentiation points.

N-(3,3-Diphenylpropyl)-6-methoxypyrimidine-4-carboxamide: Comparative Evidence Portfolio vs. Closest Analogs


Enhanced Lipophilicity of the 3,3-Diphenylpropyl Group vs. Halogenated Benzyl Analogs

The 3,3-diphenylpropyl side chain of the target compound substantially elevates lipophilicity compared to common 4-fluorobenzyl and 3-chlorophenyl analogs, which is critical for membrane permeability and central nervous system (CNS) penetration potential. Computational XLogP3 prediction places the target compound at approximately 4.2, whereas N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034282-07-8) exhibits an XLogP3 of only 1.8 and N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide shows an XLogP3 of approximately 2.3. This represents a >2.3-fold increase in calculated logP.

Lipophilicity Drug Design Pharmacokinetics

Regioisomeric Specificity: 4-Carboxamide vs. 2-Carboxamide Binding Pocket Geometry

The position of the carboxamide group on the pyrimidine ring fundamentally alters hydrogen-bond vector orientation, which can dictate target selectivity between kinases or other receptors. The 4-carboxamide isomer presents the amide group in a para-like arrangement relative to the 6-methoxy group, whereas the 2-carboxamide regioisomer (CAS 1251545-31-9) orients the amide ortho to the ring nitrogen. This geometric difference likely explains why N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide shows only weak COX-2 inhibition (IC50 = 550 nM) [1], while 6-methoxypyrimidine-4-carboxamides are frequently associated with more potent enzyme inhibition in the literature.

Binding Selectivity Kinase Inhibition Structure-Activity Relationship

Molecular Weight and Bulkiness Differentiation for Permeability and Solubility Trade-offs

The target compound (MW = 347.4 g/mol) occupies a midpoint in molecular weight between the lighter N-(4-fluorobenzyl) analog (MW ≈ 261.2 g/mol) and the heavier N-(3,3-diphenylpropyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide (MW = 400.5 g/mol) . Its calculated topological polar surface area (TPSA) of approximately 64 Ų falls within the optimal range for oral bioavailability and CNS penetration, whereas the fluorobenzyl analog (TPSA ≈ 64 Ų) is similar but significantly less lipophilic (see Evidence 1). The bulky diphenylpropyl group reduces aqueous solubility (estimated LogS ≈ -5.5) compared to halogenated benzyl analogs (LogS ≈ -3.5 to -4.0), which may limit certain in vitro assay formats but favors passive membrane partitioning.

Drug-likeness Permeability Solubility

Optimal Application Scenarios for N-(3,3-Diphenylpropyl)-6-methoxypyrimidine-4-carboxamide Based on Differential Evidence


CNS-Penetrant Kinase Probe Development

The high predicted lipophilicity (XLogP3 ≈ 4.2) and moderate TPSA (≈64 Ų) of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide position it as a candidate for CNS drug discovery programs requiring passive brain penetration [Section 3, Evidence 1]. Compared to less lipophilic 6-methoxypyrimidine-4-carboxamide analogs, this compound is more likely to achieve brain-to-plasma ratios >0.3, a threshold often used for CNS lead selection.

Structure-Activity Relationship (SAR) Expansion Around the 4-Carboxamide Vector

The 4-carboxamide regioisomer offers a distinct hydrogen-bond orientation relative to the 2-carboxamide series, which may confer unique kinase selectivity profiles [Section 3, Evidence 2]. This compound is ideally used as a core scaffold for SAR studies aimed at identifying novel kinase inhibitors where the 2-carboxamide series has failed due to off-target activity or poor selectivity.

Cell-Based Assays Requiring High Intracellular Accumulation

The bulky, lipophilic 3,3-diphenylpropyl tail enhances membrane partitioning, making this compound suitable for phenotypic screens and cell-based target engagement assays where intracellular concentration is critical [Section 3, Evidence 3]. It can serve as a tool compound to validate cellular permeability in assays where water-soluble analogs fail to show activity.

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.